N,N-Didesmethylolopatadine TFA N,N-Didesmethylolopatadine TFA CAS Number: 113835-94-2 (free base)
Brand Name: Vulcanchem
CAS No.:
VCID: VC0212526
InChI:
SMILES:
Molecular Formula: C19H19NO3.C2HF3O2
Molecular Weight: 423.382

N,N-Didesmethylolopatadine TFA

CAS No.:

Cat. No.: VC0212526

Molecular Formula: C19H19NO3.C2HF3O2

Molecular Weight: 423.382

* For research use only. Not for human or veterinary use.

N,N-Didesmethylolopatadine TFA -

Specification

Molecular Formula C19H19NO3.C2HF3O2
Molecular Weight 423.382

Introduction

Structural Relationship to Olopatadine

Parent Compound and Metabolic Derivatives

Olopatadine is an antiallergic agent that functions as both a mast cell stabilizer and a potent, selective histamine H1 antagonist. It inhibits the in vivo type 1 immediate hypersensitivity reaction and has demonstrated the ability to stabilize rodent basophils and human conjunctival mast cells . The metabolic pathway of olopatadine involves several transformations, with N-desmethyl olopatadine (M1) and olopatadine N-oxide (M3) identified as major metabolites following oral administration in humans .

Trifluoroacetic Acid Salt Formation

The trifluoroacetic acid (TFA) component indicates that the compound exists as a salt form where the basic nitrogen of the didesmethylated olopatadine is paired with trifluoroacetic acid. This salt formation generally enhances stability and may improve certain pharmacological properties such as solubility or bioavailability. Related compounds such as N-desmethyl olopatadine methyl ester have been documented as trifluoroacetic acid salts with molecular weight of approximately 451.4 g/mol .

Pharmacokinetic Properties

Absorption and Distribution

Based on studies of olopatadine and its primary metabolites, we can infer some properties of N,N-didesmethylolopatadine TFA. Following topical ocular administration of olopatadine 0.77% (PAZEO), the parent compound is absorbed slowly, reaching peak plasma concentrations (Cmax) of 1.65 ng/mL after single-dose and 1.45 ng/mL after multiple-dose exposures, both occurring approximately 2 hours after administration .

Elimination Characteristics

Olopatadine shows a mono-exponential decay following both single and multiple doses, with a mean elimination half-life ranging from 2.90 to 3.40 hours . The elimination kinetics of the N,N-didesmethyl derivative would likely follow similar patterns, though potentially with different clearance rates due to its modified structure.

Analytical Methods and Detection

Chromatographic Techniques

The detection and quantification of olopatadine metabolites, including desmethylated derivatives, typically employ high-performance liquid chromatography coupled with tandem mass spectrometry . These methods are validated for accuracy, precision, and sample stability, consistent with established sample collection and storage procedures.

Pharmacokinetic Parameters Assessed

The pharmacokinetic assessment of olopatadine and its metabolites typically includes parameters such as:

ParameterDescription
CmaxPeak plasma concentration
TmaxTime to reach maximum plasma concentration
AUC0-12Area under the plasma concentration-time curve from 0 to 12 hours
AUC0-tArea under the plasma concentration-time curve from 0 to the last quantifiable concentration
t1/2Elimination half-life
KelElimination rate constant

These parameters are typically estimated using non-compartmental analysis (NCA) methods .

Comparative Metabolite Analysis

Metabolite Detection in Clinical Studies

When comparing the detection rates of olopatadine metabolites following topical ocular administration, the following patterns emerge:

MetaboliteDetection RateMaximum ConcentrationQuantification Limit
OlopatadinePrimary compound1.45-1.65 ng/mL-
N-oxide olopatadine (M3)~50% of subjects0.121-0.174 ng/mL-
N-desmethyl olopatadine (M1)Below quantification limit<0.05 ng/mL0.05 ng/mL
N,N-didesmethylolopatadineNot specifically reportedNot reportedNot reported

This suggests that if N,N-didesmethylolopatadine is formed as a metabolite, it likely occurs in very low concentrations that are below standard detection limits following topical ocular administration of olopatadine .

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